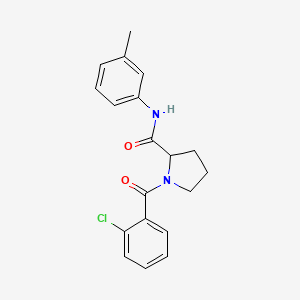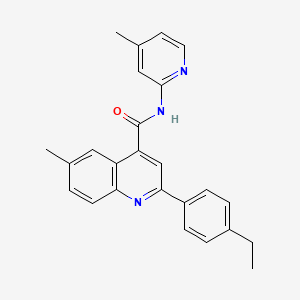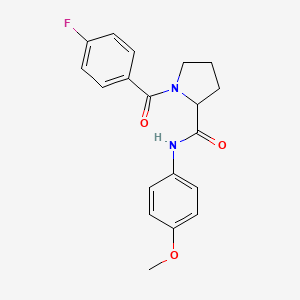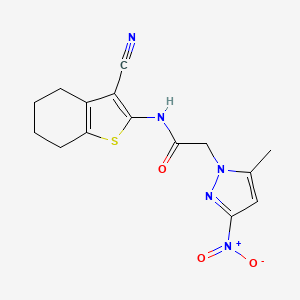![molecular formula C16H14BrClN2O2 B6103883 5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6103883.png)
5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known as BPC 157, and it has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of BPC 157 is not fully understood. However, it has been suggested that it may modulate the activity of growth factors and cytokines, which are involved in the regulation of inflammation and tissue repair. BPC 157 may also promote angiogenesis, which is the formation of new blood vessels, and stimulate the production of extracellular matrix proteins, which are essential for tissue regeneration.
Biochemical and Physiological Effects:
BPC 157 has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, protect against oxidative stress, and promote cell proliferation and migration. BPC 157 has also been shown to increase the expression of genes involved in tissue repair and regeneration.
实验室实验的优点和局限性
BPC 157 has several advantages for lab experiments. It is stable and easy to handle, and it can be administered orally or subcutaneously. Additionally, it has a low toxicity profile and does not have any known side effects. However, there are some limitations to using BPC 157 in lab experiments. It is expensive, and its effects may vary depending on the route of administration and dosage used.
未来方向
There are several future directions for the study of BPC 157. One area of research is the development of novel formulations and delivery methods for BPC 157, which may improve its efficacy and reduce its cost. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for various therapeutic applications. Further research is also needed to elucidate the exact mechanism of action of BPC 157 and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, BPC 157 is a promising compound with potential therapeutic applications. It has been shown to have a range of biochemical and physiological effects, including reducing inflammation, promoting tissue repair and regeneration, and protecting against oxidative stress. While there are some limitations to using BPC 157 in lab experiments, its advantages make it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of BPC 157 and its potential therapeutic applications.
合成方法
The synthesis of BPC 157 involves the condensation of 3-(propionylamino)benzoic acid with 5-bromo-2-chlorobenzoyl chloride. The resulting product is then treated with ammonia, which leads to the formation of BPC 157. The purity of the compound is determined using high-performance liquid chromatography (HPLC).
科学研究应用
BPC 157 has been extensively studied for its potential therapeutic applications. It has been shown to have a protective effect on various organs, including the liver, stomach, and intestines. BPC 157 has also been found to promote wound healing and tissue regeneration. Additionally, it has been studied for its potential use in the treatment of inflammatory bowel disease, traumatic brain injury, and spinal cord injury.
属性
IUPAC Name |
5-bromo-2-chloro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2/c1-2-15(21)19-11-4-3-5-12(9-11)20-16(22)13-8-10(17)6-7-14(13)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFZOZLQFZVZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6103801.png)
![ethyl (4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6103809.png)
![(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6103812.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6103816.png)


![N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6103826.png)

![ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B6103844.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6103867.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)